2-Bromo-3,3,3-trifluoropropan-1-ol

Fluorinated building block synthesis NBS bromination Process chemistry

2-Bromo-3,3,3-trifluoropropan-1-ol (CAS 311-86-4) is a halogenated fluorinated alcohol with the molecular formula C3H4BrF3O and a molecular weight of 192.96 g/mol. The compound features a trifluoromethyl (-CF3) group at the C3 position and a bromine atom at the C2 position of the propanol backbone, with a density of 1.828 g/cm³ (predicted) and a boiling point of 156.5°C at 760 mmHg.

Molecular Formula C3H4BrF3O
Molecular Weight 192.96 g/mol
CAS No. 311-86-4
Cat. No. B1268126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,3,3-trifluoropropan-1-ol
CAS311-86-4
Molecular FormulaC3H4BrF3O
Molecular Weight192.96 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)Br)O
InChIInChI=1S/C3H4BrF3O/c4-2(1-8)3(5,6)7/h2,8H,1H2
InChIKeyFJNZCBUVTKMTNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3,3,3-trifluoropropan-1-ol (CAS 311-86-4) Technical Sourcing and Procurement Baseline


2-Bromo-3,3,3-trifluoropropan-1-ol (CAS 311-86-4) is a halogenated fluorinated alcohol with the molecular formula C3H4BrF3O and a molecular weight of 192.96 g/mol . The compound features a trifluoromethyl (-CF3) group at the C3 position and a bromine atom at the C2 position of the propanol backbone, with a density of 1.828 g/cm³ (predicted) and a boiling point of 156.5°C at 760 mmHg [1]. This structural arrangement positions the bromine as a reactive leaving group adjacent to the CF3 moiety, enabling nucleophilic substitution pathways distinct from its non-brominated parent compound 3,3,3-trifluoropropan-1-ol (CAS 2240-88-2) or its regioisomeric counterpart 3-bromo-1,1,1-trifluoropropan-2-ol (CAS 431-34-5) .

Why 2-Bromo-3,3,3-trifluoropropan-1-ol Cannot Be Replaced by Generic Fluorinated Alcohols or Alternative Bromo-CF3 Isomers


The specific regio-positioning of the bromine atom at C2 adjacent to both the primary hydroxyl and the trifluoromethyl group creates a unique electrophilic profile that distinguishes 2-bromo-3,3,3-trifluoropropan-1-ol from structurally similar alternatives. The parent compound 3,3,3-trifluoropropan-1-ol lacks the bromine leaving group entirely, rendering it incapable of participating in nucleophilic substitution reactions at the C2 position . Conversely, the regioisomer 3-bromo-1,1,1-trifluoropropan-2-ol (CAS 431-34-5) places the bromine on the terminal carbon distal to the CF3 group, which alters the electronic environment and reduces the activating effect of the trifluoromethyl moiety on the reaction center [1]. The chlorine analog 2-chloro-3,3,3-trifluoropropan-1-ol (CAS 431-28-7) has a substantially lower molecular weight (148.51 g/mol versus 192.96 g/mol) and altered leaving-group kinetics due to the stronger C-Cl bond, resulting in different reaction rates and product profiles . These structural divergences preclude simple interchangeability in synthetic routes where the precise positioning of the bromine adjacent to the CF3 group is mechanistically required.

Quantitative Differentiation Evidence for 2-Bromo-3,3,3-trifluoropropan-1-ol Against Structural Analogs


Synthetic Yield Comparison: 2-Bromo-3,3,3-trifluoropropan-1-ol Synthesis from Trifluoropropene via NBS Bromination

A one-pot synthesis method using trifluoropropene as the starting material and N-bromosuccinimide (NBS) as the brominating agent in glacial acetic acid with sulfuric acid catalyst produced 2-bromo-3,3,3-trifluoropropan-1-ol at 90.2% yield with 99.1% purity after distillation [1]. In comparison, alternative synthetic routes via ester hydrolysis of 2-bromo-3,3,3-trifluoropropyl acetate achieve yields of approximately 88-91% but require two discrete steps and additional purification [2].

Fluorinated building block synthesis NBS bromination Process chemistry

Physicochemical Differentiation: Density and Boiling Point Versus Regioisomer 3-Bromo-1,1,1-trifluoropropan-2-ol

2-Bromo-3,3,3-trifluoropropan-1-ol exhibits a boiling point of 156.5°C at 760 mmHg and a density of 1.828 g/cm³ [1]. Its regioisomer, 3-bromo-1,1,1-trifluoropropan-2-ol (CAS 431-34-5), has a markedly lower boiling point of 124.5°C at 743 mmHg and a density of 1.861 g/mL at 25°C .

Physical property differentiation Quality control Isomer identification

Market Sourcing Differentiation: Multi-Supplier Pricing and Availability Landscape

Commercial pricing data from multiple vendors indicates that 2-bromo-3,3,3-trifluoropropan-1-ol is available at 95% purity with tiered pricing structures. Representative pricing from one supplier: 1g at $16, 5g at $47, 25g at $120, and 100g at $448 . Another European vendor lists 1g at €36.00, 5g at €72.00-€79.00, 25g at €158.00-€173.00, and 100g at €335.00-€464.00 depending on purity grade (95% versus 95%+) .

Procurement economics Vendor comparison Supply chain

Validated Application Scenarios for 2-Bromo-3,3,3-trifluoropropan-1-ol in Pharmaceutical and Agrochemical Synthesis


Synthesis of 3,3,3-Trifluoropropan-1-ol via Catalytic Dehydrobromination

2-Bromo-3,3,3-trifluoropropan-1-ol serves as the key precursor for producing 3,3,3-trifluoropropan-1-ol (CAS 2240-88-2) via hydrogenolysis or reduction. In a representative patent process, 2-bromo-3,3,3-trifluoropropan-1-ol is subjected to hydrogenation with a Raney nickel catalyst and potassium carbonate acid-binding agent in methanol under 2-8 MPa pressure to yield the dehalogenated trifluoropropanol product [1]. The 90.2% yield and 99.1% purity achievable in the upstream synthesis of the brominated precursor directly influence the overall process economics and final product quality of the downstream trifluoropropanol .

Fluorinated Building Block for Drug Discovery and Agrochemical Lead Optimization

The compound is employed as a versatile intermediate in the preparation of fluorinated analogs for pharmaceutical and agrochemical development. The trifluoromethyl group confers enhanced metabolic stability, lipophilicity, and bioavailability to target molecules, while the bromine atom provides a reactive handle for further functionalization via nucleophilic substitution or cross-coupling reactions . This dual functionality is particularly valuable in medicinal chemistry programs seeking to introduce CF3-containing fragments into lead compounds .

Epoxide Synthesis via Base-Mediated Cyclization

Treatment of 2-bromo-3,3,3-trifluoropropan-1-ol with sodium hydroxide in aqueous medium yields the corresponding trifluoromethyl-substituted methyloxirane in 69% yield . This transformation leverages the proximity of the hydroxyl group to the bromine-bearing carbon, enabling intramolecular cyclization to form a fluorinated epoxide scaffold useful as an electrophilic building block in further synthetic elaboration .

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